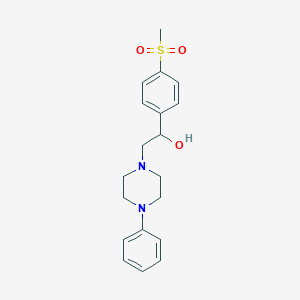
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol, also known as MSPPOE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSPPOE is a member of the phenylethanolamine class of compounds and has been shown to have promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is not yet fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and behavior. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that it has been shown to have a low toxicity profile in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one of the limitations of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
Future Directions
There are a number of future directions for research on 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol. One area of interest is in the development of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol-based drugs for the treatment of anxiety, depression, and other mood disorders. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol may also have potential applications in the treatment of drug addiction and alcoholism. Further research is needed to fully understand the mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol and to determine its safety and efficacy in humans.
Synthesis Methods
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methylsulfonylphenylacetic acid with 1-(4-chlorophenyl)piperazine to produce the intermediate 1-(4-methylsulfonylphenyl)-4-(4-chlorophenyl)piperazine. This intermediate is then reduced using sodium borohydride to produce 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol.
Scientific Research Applications
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has also been shown to have potential applications in the treatment of drug addiction and alcoholism.
properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H24N2O3S/c1-25(23,24)18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChI Key |
QIZHAZYEDXKCRA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)



![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)


![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)